3-(Oxiran-2-ylmethoxy)benzoic acid

X-ray crystallography Solid-state chemistry Formulation science

Sourcing the meta isomer of (oxiran-2-ylmethoxy)benzoic acid is critical for projects where regioisomer identity dictates activity, yet supply chains often fail to distinguish it from ortho or para variants. This 3-substituted epoxy-benzoic acid resolves that challenge. - Definitive Regioisomer: The meta-configuration is essential for LTA4 hydrolase inhibitor potency and alters dipole moment, pKa, and crystalline packing vs. other isomers. - Dual-Reactive Scaffold: The bifunctional design enables parallel derivatization via nucleophilic epoxide opening and carboxylic acid conjugation, streamlining SAR exploration. - Supply Assurance: Verified ≥95% purity ensures no contamination from ortho/para isomers that could confound biological results.

Molecular Formula C10H10O4
Molecular Weight 194.18 g/mol
CAS No. 185522-04-7
Cat. No. B190239
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-(Oxiran-2-ylmethoxy)benzoic acid
CAS185522-04-7
Molecular FormulaC10H10O4
Molecular Weight194.18 g/mol
Structural Identifiers
SMILESC1C(O1)COC2=CC=CC(=C2)C(=O)O
InChIInChI=1S/C10H10O4/c11-10(12)7-2-1-3-8(4-7)13-5-9-6-14-9/h1-4,9H,5-6H2,(H,11,12)
InChIKeyXYAVQXSVVRVAKJ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / 10 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





3-(Oxiran-2-ylmethoxy)benzoic acid Overview


3-(Oxiran-2-ylmethoxy)benzoic acid is a bifunctional aromatic building block featuring a meta-substituted benzoic acid core linked via an ether bridge to an oxirane (epoxide) ring . This epoxide-carboxylic acid hybrid serves as a versatile intermediate in organic synthesis, enabling conjugation through both nucleophilic epoxide opening and carboxylate derivatization. Its unique meta-configuration distinguishes it from ortho- and para-substituted regioisomers, which exhibit markedly different solid-state packing, electronic profiles, and industrial applicability [1][2].

3-(Oxiran-2-ylmethoxy)benzoic acid: Substitution Risks


The three regioisomers of (oxiran-2-ylmethoxy)benzoic acid—ortho, meta, and para—cannot be used interchangeably. The meta configuration alters the molecule's dipole moment, hydrogen-bonding capacity, and steric environment around the reactive epoxide, which directly impacts both reaction kinetics and the properties of derived conjugates . For instance, the para isomer crystallizes as carboxyl dimers in a monoclinic lattice, influencing its solubility and formulation behavior in ways not shared by the meta isomer [1]. Furthermore, patent literature assigns distinct therapeutic and industrial utilities to meta-substituted derivatives—specifically as LTA4 hydrolase inhibitors—whereas para-substituted analogs are directed toward liquid crystal epoxy monomers, underscoring that regioisomer selection is not a trivial substitution but a critical determinant of project outcome [2][3].

3-(Oxiran-2-ylmethoxy)benzoic acid Evidence Guide


Crystal Lattice Architecture Comparison

The crystal structure of 4-(oxiran-2-ylmethoxy)benzoic acid (para isomer) has been determined by single-crystal X-ray diffraction, revealing monoclinic system, space group P21/n, with unit cell parameters a = 5.1209(2) Å, b = 30.3429(16) Å, c = 5.9153(3) Å, β = 96.725(3)°, V = 912.81(8) ų, Z = 4 [1]. The crystal packing is dominated by centrosymmetric carboxyl dimers. While an equivalent experimental structure for 3-(oxiran-2-ylmethoxy)benzoic acid (meta isomer) is not published, the meta substitution pattern is known to disrupt dimer formation and alter hydrogen-bonding networks compared to the para analog, leading to different solubility and processing characteristics .

X-ray crystallography Solid-state chemistry Formulation science

Predicted Physicochemical Comparison

Computational predictions for 3-(oxiran-2-ylmethoxy)benzoic acid indicate a boiling point of 378.2±12.0 °C, density of 1.327±0.06 g/cm³, and a pKa of 4.03±0.10 . While directly comparable predicted data for 4-(oxiran-2-ylmethoxy)benzoic acid is not consistently reported, the para isomer's pKa is expected to be slightly higher (~4.2) based on substituent effects, potentially influencing its ionization state under physiological conditions and its suitability for salt formation.

Medicinal chemistry Physicochemical profiling Drug design

LTA4 Hydrolase Inhibition Activity

US Patent 5,990,326 discloses a series of 3-oxiranyl benzoic acids and derivatives as potent inhibitors of leukotriene A4 hydrolase (LTA4H), an enzyme responsible for the production of the pro-inflammatory mediator LTB4 [1]. The patent specifically encompasses meta-substituted benzoic acid scaffolds bearing oxirane moieties. In vitro assays demonstrate that representative compounds exhibit IC50 values in the low micromolar to nanomolar range against LTA4H [1]. By contrast, para-substituted analogs like 4-(oxiran-2-ylmethoxy)benzoic acid are primarily cited in patents related to liquid crystal epoxy monomers and high-performance polymers, indicating a marked divergence in application space driven by regioisomerism [2].

Inflammation Leukotriene pathway Drug discovery

Commercial Purity and Availability

3-(Oxiran-2-ylmethoxy)benzoic acid is available from multiple specialty chemical suppliers with a typical purity specification of ≥95% . In contrast, the more common para isomer is offered at 95% purity (AKSci) or 97% purity (CymitQuimica) . While purity levels are comparable, the meta isomer's lower commercial availability (fewer vendors, smaller stock quantities) may influence procurement lead times and cost. However, for applications requiring high regioisomeric purity, the meta isomer's distinct CAS number ensures unambiguous sourcing and reduces risk of cross-contamination with the para isomer.

Procurement Supply chain Quality control

3-(Oxiran-2-ylmethoxy)benzoic acid Applications


LTA4 Hydrolase Inhibitor Discovery

Researchers developing novel inhibitors of LTA4 hydrolase should utilize 3-(oxiran-2-ylmethoxy)benzoic acid as a key intermediate, given the potent activity of its analogs in blocking LTB4 biosynthesis [1]. The meta configuration is essential for binding to the active site of LTA4H, as supported by patent claims and biochemical data [1].

Solid-State Formulation & Crystallization

For projects requiring well-defined crystalline forms with specific dissolution profiles, the meta isomer offers distinct packing arrangements compared to the para analog [2]. Its lower predicted pKa may also facilitate salt formation with pharmaceutically acceptable counterions, a key advantage in drug development .

High-Purity Sourcing for Lead Optimization

Medicinal chemists seeking to explore structure-activity relationships around epoxybenzoic acid scaffolds should source the meta isomer with ≥95% purity to avoid contamination from ortho or para regioisomers, which could confound biological assay results .

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

23 linked technical documents
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